2-Hydroxy-6,7-dimethoxybenzoxazole

Description

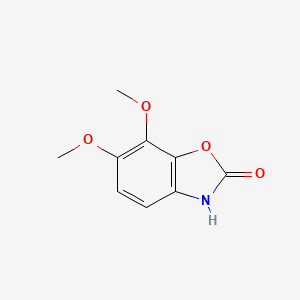

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-12-6-4-3-5-7(8(6)13-2)14-9(11)10-5/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODHHOASVRMOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=O)O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-6,7-dimethoxybenzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 2-Hydroxy-6,7-dimethoxybenzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Hydroxy 6,7 Dimethoxybenzoxazole and Its Analogues

Classical Multi-Step Synthesis Approaches

Traditional methods remain fundamental in heterocyclic chemistry, offering robust and well-documented pathways to complex molecules. These approaches typically involve the sequential construction and functionalization of the benzoxazole (B165842) ring system.

The synthesis of benzoxazoles can be efficiently initiated from catechol derivatives. For the target molecule, a plausible starting material is 4,5-dimethoxycatechol. A general and efficient method involves a three-component reaction of a catechol, an aldehyde, and an ammonium (B1175870) salt, catalyzed by a Lewis acid such as zirconium(IV) chloride (ZrCl₄). This one-pot synthesis proceeds through the formation of an ortho-quinone intermediate, followed by condensation with ammonia (B1221849) and cyclization to yield the benzoxazole scaffold. While this method typically yields 2-substituted benzoxazoles, modification of the reaction conditions and reagents could be adapted for the synthesis of the 2-hydroxy variant.

Another approach involves the reaction of catechols with amines under oxidative conditions to form the benzoxazole ring. These transformations highlight the utility of catechols as versatile precursors for building the core structure.

The most direct and common route to the 2-Hydroxy-6,7-dimethoxybenzoxazole scaffold involves the cyclization of the corresponding 2-aminophenol (B121084), in this case, 2-amino-4,5-dimethoxyphenol (B3280200). The synthesis of this crucial intermediate can be envisioned starting from 3,4-dimethoxyphenol (B20763), which undergoes regioselective nitration to introduce a nitro group ortho to the hydroxyl moiety, followed by reduction (e.g., using Sn/HCl, Fe/HCl, or catalytic hydrogenation) to yield the desired 2-amino-4,5-dimethoxyphenol. researchgate.net

Once the 2-aminophenol precursor is obtained, several cyclization methods can be employed:

Reaction with Phosgene (B1210022) Equivalents: To install the C2-hydroxy (or oxo) group, the 2-aminophenol is treated with phosgene (COCl₂), diphosgene, or triphosgene. This reaction proceeds via an intermediate carbamoyl (B1232498) chloride which readily cyclizes to form the stable 6,7-dimethoxy-2(3H)-benzoxazolone.

Carbonylative Cyclization: Reagents like carbonyldiimidazole (CDI), diethyl carbonate, or urea (B33335) can also be used as safer alternatives to phosgene for the cyclization of 2-aminophenols to form the benzoxazolone ring.

Condensation with Carboxylic Acids or Aldehydes: While typically used for synthesizing 2-substituted benzoxazoles, these methods are foundational. For instance, condensation of a 2-aminophenol with a carboxylic acid or its derivative (like an acyl chloride) followed by cyclization is a classic approach. nih.gov Similarly, oxidative cyclization with aldehydes is also a widely used method. nih.gov

The table below summarizes typical cyclization reactions starting from substituted 2-aminophenols.

| 2-Aminophenol Substrate | Reagent/Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde / LAIL@MNP | 2-Phenylbenzoxazole | 82 | nih.govresearchgate.net |

| 2-Amino-4-methylphenol (B1222752) | Benzaldehyde / LAIL@MNP | 2-Phenyl-5-methylbenzoxazole | Moderate | nih.gov |

| 2-Amino-4-chlorophenol (B47367) | Various Aldehydes / LAIL@MNP | 2-Aryl-5-chlorobenzoxazoles | Acceptable | nih.gov |

| 2-Aminophenol | β-Diketones / TsOH·H₂O, CuI | 2-Substituted benzoxazoles | 64-89 | organic-chemistry.org |

| 2-Aminophenol | NCTS / BF₃·Et₂O | 2-Aminobenzoxazole | 45-60 | nih.govnih.govacs.org |

Achieving the specific 6,7-dimethoxy substitution pattern is most effectively accomplished by starting with a precursor that already contains these groups, such as 3,4-dimethoxyphenol or 4,5-dimethoxycatechol. Direct regioselective functionalization of an unsubstituted benzoxazole ring at the C-6 and C-7 positions is challenging due to the directing effects of the fused heterocyclic ring.

Functionalization at the C-2 position, however, is more straightforward.

From 2-Unsubstituted Benzoxazoles: While not the most direct route to the target molecule, a 6,7-dimethoxybenzoxazole could theoretically be synthesized first, followed by introduction of the hydroxyl group at C-2. This often involves metalation at C-2 followed by oxidation.

From 2-Aminobenzoxazoles: A 2-amino-6,7-dimethoxybenzoxazole could be synthesized and subsequently converted to the 2-hydroxy derivative via diazotization followed by hydrolysis.

From 2-Mercaptobenzoxazoles: The corresponding 2-mercapto (or 2-thiol) derivative can be oxidized to a sulfonic acid, which can then be displaced by a hydroxyl group.

Modern and Sustainable Synthetic Strategies

Recent advances in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods.

Transition metal catalysis, particularly with copper (Cu) and palladium (Pd), has revolutionized the synthesis of heterocyclic compounds. These methods often involve intramolecular C-O bond formation.

Copper-Catalyzed Cyclization: An efficient method involves the copper-catalyzed intramolecular oxidative C-O coupling of anilides. Current time information in Bangalore, IN. For the target molecule, this would entail the cyclization of N-(2-hydroxy-4,5-dimethoxyphenyl)formamide or a related amide. Copper(I) iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) is a common catalytic system for the cyclization of ortho-haloanilides. organic-chemistry.org

Palladium-Catalyzed Cyclization: Palladium catalysts are also used for similar intramolecular C-O bond-forming reactions, often starting from ortho-haloanilides.

The table below illustrates the scope of copper-catalyzed synthesis of benzoxazoles from various anilides.

| Anilide Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(p-chlorophenyl)benzamide | Cu(II), Air | 5-Chlorobenzoxazole | Good | Current time information in Bangalore, IN. |

| N-(m-methoxyphenyl)benzamide | Cu(II), Air | 5-Methoxybenzoxazole (regioselective) | Good | Current time information in Bangalore, IN. |

| ortho-Haloanilides | CuI / 1,10-phenanthroline | 2-Substituted benzoxazoles | Varies | organic-chemistry.org |

The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful, metal-free alternative for constructing heterocyclic rings.

Organocatalytic Cyclization: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines, which are generated in situ from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles under mild, oxidative conditions. organic-chemistry.org Brønsted acidic ionic liquids have also been employed as recyclable, heterogeneous catalysts for the condensation of 2-aminophenols and aldehydes under solvent-free conditions.

Biocatalytic Methods: While less common for this specific class of compounds, biocatalysis represents a growing field in green chemistry. Enzymes could potentially be engineered to perform the key cyclization or functionalization steps with high selectivity and under mild conditions. For instance, the biosynthesis of natural products containing benzoxazole cores, like luciferin, involves enzymatic transformations that could inspire synthetic strategies.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like benzoxazoles. The principle lies in the efficient heating of the solvent and reactants through dielectric loss, resulting in a rapid temperature increase and enhanced reaction rates. clockss.org

In a typical microwave-assisted synthesis of a benzoxazole derivative, the reactants, such as a substituted 2-aminophenol and a suitable cyclizing agent, are mixed in a microwave-safe vial with a high-boiling point solvent and subjected to microwave irradiation. clockss.org For the synthesis of thiazolo[3,2-a]pyrimidine derivatives, a related heterocyclic system, reactions were conducted in a pressurized microwave vial at 80 °C, achieving quantitative yields in just 30 minutes. clockss.org This contrasts sharply with conventional heating methods which required stirring for 48 hours to obtain a mere 30% yield. clockss.org The efficiency of microwave heating has been shown to significantly reduce reaction times from hours to minutes while increasing product yields. nih.gov

While specific studies on this compound are not prevalent, the general methodology is applicable. The reaction would likely involve 2-amino-4,5-dimethoxyphenol and a suitable one-carbon synthon. The optimization of microwave power, temperature, and reaction time would be crucial for maximizing the yield of the desired product. clockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 48 hours | ~30% | clockss.org |

| Microwave Irradiation | 30 minutes | 89% | clockss.org |

| Conventional Heating (Chalcone) | 3-5 hours | - | nih.gov |

| Microwave Irradiation (Chalcone) | 10 minutes | - | nih.gov |

Flow Chemistry Applications in Benzoxazole Synthesis

Flow chemistry, or continuous flow processing, offers a safe, scalable, and highly efficient alternative to traditional batch synthesis for preparing benzoxazoles. cam.ac.ukacs.orgnih.gov This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. cam.ac.uknih.gov The enhanced heat and mass transfer in microreactors can significantly accelerate reaction rates and improve selectivity. nih.gov

A key advantage of flow chemistry is the ability to handle unstable intermediates safely. For instance, the synthesis of functionalized benzoxazoles can proceed through unstable lithiated intermediates. In a flow reactor, these intermediates can be generated and immediately quenched in-line, minimizing the formation of byproducts that often plague batch processes. cam.ac.ukacs.orgnih.gov This precise control allowed for a throughput of 0.85 kg of a benzoxazole intermediate per hour per liter of reactor volume in one study. cam.ac.uk

The application of flow chemistry has been demonstrated in multistep syntheses of complex pharmaceutical ingredients without the need for intermediate purification, thereby reducing waste and operational steps. acs.org While a dedicated flow synthesis for this compound is not explicitly documented, the established protocols for other substituted benzoxazoles could be readily adapted. This would involve the continuous feeding of a solution of 2-amino-4,5-dimethoxyphenol and a cyclizing agent, potentially with a catalyst, through a heated reactor coil to achieve efficient cyclization.

Synthesis of Structurally Related Dimethoxybenzoxazole Derivatives

Strategies for Differential Dimethoxy Substitution Patterns

The biological activity of benzoxazole derivatives is highly dependent on the substitution pattern on the benzene (B151609) ring. Therefore, strategies to synthesize isomers with differential dimethoxy substitutions are of significant interest. The primary strategy for achieving specific substitution patterns relies on the selection of the appropriately substituted 2-aminophenol precursor.

For example, to obtain a 5,6-dimethoxybenzoxazole, one would start with 2-amino-3,4-dimethoxyphenol. Similarly, a 4,7-dimethoxy substitution would require 2-amino-3,6-dimethoxyphenol. The challenge often lies in the regioselective synthesis of these substituted aminophenol building blocks.

Recent research has also uncovered alternative biosynthetic pathways in anaerobic bacteria that lead to meta-substituted benzoxazoles, expanding the known chemical space beyond the typical ortho-substituted heterocycles found in other bacteria. nih.gov This discovery opens up possibilities for enzymatic or bio-inspired syntheses to achieve novel substitution patterns that are difficult to access through traditional synthetic chemistry.

Introduction of Diverse Functional Groups at the Benzoxazole Scaffold

The benzoxazole core is a versatile scaffold that allows for the introduction of a wide array of functional groups at various positions, enabling the fine-tuning of its chemical and biological properties. researchgate.net Functionalization can occur at the 2-position or on the benzene ring.

The most common method for introducing diversity at the 2-position is through the condensation of a 2-aminophenol with a variety of carboxylic acids, aldehydes, or their derivatives. rsc.org For instance, using different aromatic aldehydes in the condensation with a 2-aminophenol derivative can yield a library of 2-arylbenzoxazoles. nih.govacs.org

Further functionalization of the benzene ring can be achieved by starting with pre-functionalized 2-aminophenols. For example, using 2-amino-4-methylphenol or 2-amino-4-chlorophenol allows for the synthesis of benzoxazoles bearing a methyl or chloro group, respectively. nih.govacs.org More complex functionalities can be introduced using modern cross-coupling reactions on a halogenated benzoxazole intermediate. The planar structure of the benzoxazole ring system facilitates interactions like π-π stacking, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, making these functionalization strategies crucial for drug design. researchgate.net

Yield Optimization and Reaction Efficiency in this compound Synthesis

A key strategy for optimization is the screening of various catalysts. Both Brønsted and Lewis acids have been employed to catalyze the cyclization of 2-aminophenols. nih.gov Recent advancements have focused on heterogeneous catalysts, which can be easily recovered and reused, improving the sustainability of the process. For example, a Brønsted acidic ionic liquid (BAIL) gel has been shown to be a highly efficient and reusable catalyst for benzoxazole synthesis, achieving yields of up to 98% under solvent-free conditions. nih.govacs.org Another study reported the use of a magnetic nanoparticle-supported ionic liquid, which could be easily separated from the reaction mixture with a magnet and reused multiple times without significant loss of activity. nih.gov

Optimization of reaction parameters such as temperature, solvent, and reaction time is also crucial. Studies have shown that temperature can have a drastic effect on product yield and purity. researchgate.net For some catalytic systems, solvent-free conditions at elevated temperatures (e.g., 130 °C) provide the best results, while for others, milder conditions in green solvents are effective. rsc.orgnih.gov The use of ultrasound irradiation in conjunction with a catalyst has also been shown to accelerate reaction rates and improve yields, with reactions completing in as little as 30 minutes. nih.gov

Table 2: Effect of Catalyst on Benzoxazole Synthesis Yield

| Catalyst | Conditions | Yield (%) | Reusability | Reference |

|---|---|---|---|---|

| Traditional Brønsted/Lewis Acids | Solvent-free | Low | - | nih.gov |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-free, 130 °C, 5h | 85-98% | Up to 5 runs | rsc.orgnih.gov |

| LAIL@MNP | Solvent-free, sonication, 70 °C, 30 min | up to 90% | Multiple runs | nih.gov |

| TiO₂–ZrO₂ | Acetonitrile, 60 °C, 15-25 min | 83-93% | - | rsc.org |

| KF–Al₂O₃ | Acetonitrile, RT, 45-90 min | 83-95% | Up to 10 runs | rsc.org |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Benzoxazole Alkaloids

Natural Sources of Benzoxazole (B165842) Alkaloids

Benzoxazole alkaloids are not synthesized by a single kingdom of life but are rather found across a diverse range of organisms, from terrestrial plants and their associated fungi to a variety of marine life. This distribution highlights the convergent evolution of biosynthetic pathways for these valuable secondary metabolites.

Fungal Origin of Benzoxazole Derivatives

Endophytic fungi, which reside within the tissues of living plants, are notable producers of benzoxazole derivatives. These fungi often have a symbiotic or mildly pathogenic relationship with their host and have developed the capacity to synthesize or modify compounds found within the plant. For instance, endophytic fungi isolated from Aphelandra tetragona have been shown to biotransform benzoxazolinones. nih.gov

Specifically, pathogenic fungi such as Fusarium species are known to interact with benzoxazolinones produced by host plants like wheat and maize. nih.gov These fungi can detoxify the plant's chemical defenses, which include benzoxazolinones, indicating a co-evolutionary arms race. nih.gov Some fungal species can convert these compounds into less toxic substances, such as N-(2-hydroxyphenyl)malonamic acid. nih.gov The presence of benzoxazolinones in fungi is often linked to their interaction with host plants, where they may acquire and modify the plant's metabolites.

Marine Organism-Derived Benzoxazoles

The marine environment is a rich and relatively untapped source of novel bioactive compounds, including benzoxazole alkaloids. nih.gov These compounds have been isolated from a variety of marine organisms, including invertebrates and microorganisms. nih.gov

Marine invertebrates are a significant source of these alkaloids. For example, the West Indian gorgonian coral, Pseudopterogorgia elisabethae, produces the diterpenoid benzoxazole alkaloids pseudopteroxazole (B1238132) and seco-pseudopteroxazole. nih.gov Marine sponges, such as those from the genera Smenospongia and Hyrtios, are also known to yield sesquiterpenoid benzoxazoles. nih.gov Furthermore, tunicates, or sea squirts, and their associated microbes are recognized as producers of various alkaloids, some of which may include benzoxazole structures. researchgate.netmdpi.com

Marine microorganisms, including bacteria and fungi, are another prolific source. The marine-derived actinomycete Micromonospora sp. has been found to contain the genetic blueprint for producing benzoxazole alkaloids, which were subsequently produced through heterologous expression. nih.govmdpi.com Similarly, a deep-sea strain of Streptomyces sp. is the source of the benzoxazole antibiotic caboxamycin. nih.gov Marine fungi, such as Penicillium sp., have also been shown to produce benzoxazole-containing compounds. nih.gov

Plant-Derived Benzoxazole Compounds

The most well-documented sources of benzoxazole alkaloids, and specifically 2-Hydroxy-6,7-dimethoxybenzoxazole (in its tautomeric form, 6,7-dimethoxy-2-benzoxazolinone), are terrestrial plants. nih.gov This compound has been isolated from the dried tissues of Zea mays (maize). nih.gov

Benzoxazinoids, the metabolic precursors to benzoxazolinones, are a class of defense compounds prevalent in the grass family (Poaceae), which includes important crops like wheat, rye, and maize. nih.govnih.gov These compounds are stored in plant tissues as stable glucosides. When the plant tissue is damaged, for example by herbivores or pathogens, enzymes release the unstable aglycones, which then spontaneously degrade into the corresponding benzoxazolinones. nih.gov For instance, 6-methoxy-2-benzoxazolinone (MBOA), a closely related compound, is a known degradation product of the cyclic hydroxamic acid DIMBOA found in maize, wheat, and rye. researchgate.net The presence of these compounds is highest in the seedlings of these plants. mdpi.com

Isolation and Purification Techniques for Benzoxazole Alkaloids

The extraction and purification of benzoxazole alkaloids from their natural sources are critical steps for their structural elucidation and further scientific investigation. A variety of methods are employed, often in combination, to achieve the desired purity.

Advanced Chromatographic Separation Methodologies

Chromatography is the cornerstone of purification for benzoxazole alkaloids. A multi-step chromatographic approach is often necessary to isolate these compounds from complex biological extracts.

Initial separation is typically achieved using column chromatography with silica (B1680970) gel or Sephadex LH-20 as the stationary phase. This step fractionates the crude extract based on the polarity of the constituent compounds. Subsequent purification of these fractions is often carried out using high-performance liquid chromatography (HPLC), particularly semi-preparative or preparative HPLC, which offers higher resolution and allows for the isolation of pure compounds. nih.gov Reversed-phase HPLC, using columns such as C18, is a common final purification step. nih.gov

The identification of the purified compounds is then confirmed using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool used for both the detection and quantification of benzoxazinoids in plant extracts. nih.govnih.gov

Extraction Protocols from Biological Matrices

The initial step in isolating benzoxazole alkaloids is their extraction from the biological matrix, be it plant tissue, fungal culture, or a marine organism. The choice of extraction method is crucial to ensure the efficient recovery of the target compounds while minimizing their degradation.

For plant materials, pressurized liquid extraction (PLE) has been shown to be an effective method for the quantitative recovery of benzoxazinone (B8607429) derivatives. researchgate.net This technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency. Other common methods include maceration or soxhlet extraction with organic solvents like methanol, ethanol, or ethyl acetate (B1210297). researchgate.net It is critical to rapidly inactivate endogenous plant enzymes during extraction to prevent the enzymatic hydrolysis of benzoxazinoid glucosides into their aglycones. researchgate.net

For microbial cultures, the fermentation broth is typically separated from the mycelia. Both the supernatant and the mycelial cake are then extracted with a suitable organic solvent, such as ethyl acetate or butanone. mdpi.com The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Solid-phase extraction (SPE) is often employed as a cleanup step to remove interfering substances from the crude extract before chromatographic analysis. researchgate.net This technique utilizes cartridges containing a solid adsorbent to selectively retain either the compounds of interest or the impurities, allowing for their separation.

Elucidation of Putative Biosynthetic Pathways for this compound-related Structures

While the complete biosynthetic pathway for this compound has not been fully elucidated in a single study, a wealth of information on the biosynthesis of structurally related benzoxazinoids, particularly in maize (Zea mays), provides a strong foundation for proposing a putative pathway. The compound 6,7-dimethoxy-2-benzoxazolinone, the more stable tautomeric form of this compound, has been isolated from dried maize tissues. acs.org Evidence for its cyclic hydroxamic acid precursor, 2,4-dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3-one, has also been presented, directly linking it to the well-characterized benzoxazinoid pathway. acs.org

Precursor Identification and Enzymatic Transformations

The biosynthesis of benzoxazinoids in maize is known to originate from the shikimate pathway, with indole-3-glycerol phosphate (B84403) serving as a key branch-point intermediate. A series of enzymatic transformations, catalyzed by a dedicated set of enzymes, modifies the indole (B1671886) core to produce the characteristic benzoxazinone scaffold.

Proposed Biosynthetic Pathway:

The formation of this compound is hypothesized to follow the established benzoxazinoid pathway with additional, specific hydroxylation and methylation steps. The initial steps leading to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) are well-documented. The pathway likely proceeds as follows:

Core Scaffold Formation: The pathway begins with the conversion of indole-3-glycerol phosphate to indole, a reaction catalyzed by the enzyme Indole-3-glycerol phosphate lyase (BX1). A series of four consecutive hydroxylation reactions, mediated by cytochrome P450 monooxygenases (BX2 to BX5), then converts indole to the unstable aglucone DIBOA.

Hydroxylation at C-6 and C-7: To arrive at the 6,7-disubstituted pattern, it is proposed that the DIBOA intermediate undergoes two sequential hydroxylation events at the C-6 and C-7 positions of the benzene (B151609) ring. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases, although the exact enzymes responsible for these steps in the formation of this particular compound have not yet been identified. This would lead to the formation of a trihydroxy intermediate, 2,4,6-trihydroxy-1,4-benzoxazin-3-one, followed by a tetrahydroxy intermediate, 2,4,6,7-tetrahydroxy-1,4-benzoxazin-3-one.

O-Methylation: Following hydroxylation, two successive O-methylation steps are required to produce the dimethoxy substitution. These reactions are catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl groups at the C-6 and C-7 positions. The order of these methylation events is not yet known. This results in the formation of 2,4-dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3-one, the immediate precursor identified in maize. acs.org

Final Transformation: The final step is the conversion of the cyclic hydroxamic acid precursor to the more stable 2-benzoxazolinone (B145934) form. This transformation is thought to occur upon tissue disruption and enzymatic action.

The table below summarizes the proposed enzymatic transformations.

| Step | Precursor | Product | Enzyme Class (Putative) |

| 1 | Indole | 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) | Cytochrome P450 Monooxygenases (BX2-BX5) |

| 2 | DIBOA | 2,4,6,7-tetrahydroxy-1,4-benzoxazin-3-one | Cytochrome P450 Monooxygenases |

| 3 | 2,4,6,7-tetrahydroxy-1,4-benzoxazin-3-one | 2,4-dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3-one | O-Methyltransferases (OMTs) |

| 4 | 2,4-dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3-one | 6,7-dimethoxy-2-benzoxazolinone | Glucosidase/Spontaneous |

Gene Cluster Identification and Heterologous Expression Studies

In maize, the genes responsible for the biosynthesis of the core benzoxazinoid structures are organized in a biosynthetic gene cluster (BGC) located on chromosome 4, known as the Bx gene cluster. This cluster contains the genes encoding the enzymes for the synthesis of DIBOA and its 7-methoxy derivative, DIMBOA.

While a specific gene cluster for the synthesis of 6,7-dimethoxy-2-benzoxazolinone has not been identified, it is highly probable that the necessary genes are located within or are regulated in concert with the known Bx cluster. The identification of the specific hydroxylases and methyltransferases responsible for the 6,7-substitution pattern would require further genomic and functional characterization studies.

Heterologous expression is a powerful technique for characterizing biosynthetic pathways. This involves transferring the candidate genes from the producing organism into a host organism that does not naturally produce the compound of interest. While this approach has been successfully used to discover new benzoxazole alkaloids from microbial sources, it has not yet been specifically applied to elucidate the biosynthesis of this compound. researchgate.net Such studies would be invaluable in confirming the function of the putative hydroxylase and methyltransferase genes.

The table below lists the key genes from the known benzoxazinoid pathway that are likely involved in the initial stages of this compound biosynthesis.

| Gene | Enzyme Encoded | Function in Benzoxazinoid Biosynthesis |

| Bx1 | Indole-3-glycerol phosphate lyase | Synthesis of indole |

| Bx2-Bx5 | Cytochrome P450 monooxygenases | Conversion of indole to DIBOA |

Further research is needed to identify the specific genes responsible for the C-6 and C-7 hydroxylations and subsequent methylations.

Isotopic Labeling Studies in Biosynthesis Research

Isotopic labeling is a fundamental technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.gov By feeding an organism with a precursor molecule containing a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N), researchers can track the incorporation of the label into the final natural product. This provides definitive evidence for the origin of the atoms in the molecule's structure.

In the context of benzoxazinoid biosynthesis, isotopic labeling studies have been instrumental in establishing the pathway from indole-3-glycerol phosphate. While specific isotopic labeling studies for this compound have not been reported, the principles are directly applicable.

A hypothetical isotopic labeling experiment to confirm the proposed pathway would involve feeding maize seedlings with isotopically labeled indole. Subsequent isolation of 6,7-dimethoxy-2-benzoxazolinone and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy would be expected to show the incorporation of the label, confirming indole as the precursor. Similarly, feeding with labeled S-adenosyl-L-methionine could confirm its role as the methyl donor for the two methoxy (B1213986) groups.

The use of advanced techniques like metabolic source isotopic pair labeling could further aid in identifying all metabolites derived from a specific precursor within the plant's metabolome, potentially uncovering previously unknown intermediates in the pathway. osti.gov

Pharmacological Efficacy and Mechanistic Elucidation of 2 Hydroxy 6,7 Dimethoxybenzoxazole and Its Derivatives

In Vitro Biological Activities

Research into the specific biological effects of 2-Hydroxy-6,7-dimethoxybenzoxazole is limited in publicly available scientific literature. However, studies on structurally related benzoxazole (B165842) and benzothiazole (B30560) derivatives, as well as compounds with similar naming conventions like dimethoxy-substituted chalcones and phenanthrenes, provide insights into the potential pharmacological activities of this class of compounds. The following sections detail the reported in vitro biological activities of these related molecules.

Antimicrobial Properties and Efficacy Mechanisms in Bacterial Pathogens

Direct studies on the antimicrobial properties of this compound against bacterial pathogens were not found in the reviewed literature. However, the broader class of benzoxazole and benzothiazole derivatives has been a subject of interest for their antibacterial potential.

For instance, research on various 2-arylbenzothiazole derivatives has demonstrated notable antibacterial action. Certain analogues exhibited excellent activity against Enterococcus faecalis and good activity against Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nih.gov Other studies on 2,6-disubstituted benzothiazole derivatives have identified compounds with potent activity against Moraxella catarrhalis. nih.gov Similarly, piperazine-containing 2-arylbenzothiazole derivatives have shown to inhibit the growth of Staphylococcus aureus. nih.gov The mechanism of action for some of these derivatives is suggested to involve the disruption of bacterial cellular processes.

A related benzoxazinone (B8607429), 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), has demonstrated growth inhibitory properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/ZOI) | Reference |

| 2-Arylbenzothiazole analogues (25a, 25b, 25c) | Enterococcus faecalis | MIC ≈ 1 µM | nih.gov |

| 2-Arylbenzothiazole analogues (25a, 25b, 25c) | Klebsiella pneumoniae | MIC = 1.04-2.03 µM | nih.gov |

| 2,6-Disubstituted benzothiazole (130a, 130b, 130c) | Moraxella catarrhalis | MIC = 4 µg/mL | nih.gov |

| Piperazine containing 2-arylbenzothiazole (154a, 154b) | Staphylococcus aureus | MIC = 32 μg/mL | nih.gov |

| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11a) | Listeria monocytogenes | MIC = 0.10–0.25 mg/ml | nih.gov |

MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition.

Antifungal Activities and Associated Molecular Targets

The natural benzoxazinone, DIMBOA, has also been shown to possess growth inhibitory properties against yeast-like fungi such as Saccharomyces cerevisiae. nih.gov Furthermore, a series of 2-acylbenzohydroquinone derivatives displayed significant antifungal activity against both Candida and filamentous fungi. mdpi.com

Table 2: In Vitro Antifungal Activity of a Benzoxazole Derivative

| Compound | Fungal Strain | Activity | Reference |

| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) | Candida spp. | Fungistatic activity | nih.gov |

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

There is a lack of specific data on the antiproliferative and cytotoxic effects of this compound on cancer cell lines. However, research on compounds with similar structural motifs, such as dimethoxychalcones, provides some insights. For example, 4'-hydroxy-2',6'-dimethoxychalcone has been evaluated for its antiproliferative activity against a panel of nine cancer cell lines, including multidrug-resistant types. nih.gov This compound exhibited IC50 values ranging from 2.54 μM to 58.63 μM. nih.gov Notably, it was more effective against P-glycoprotein-expressing multidrug-resistant leukemia cells (CEM/ADR5000) than the standard chemotherapeutic drug doxorubicin. nih.gov Mechanistic studies revealed that this chalcone (B49325) derivative induces apoptosis through the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, leading to cell cycle arrest in the G0/G1 phase. nih.gov

Another related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), isolated from Cleistocalyx operculatus, has also demonstrated cytotoxic effects against several human cancer cell lines, with the SMMC-7721 cell line being the most sensitive. nih.gov Treatment with DMC led to chromatin condensation and fragmentation, characteristic features of apoptosis. nih.gov

Table 3: Cytotoxic Activity of Related Chalcone Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 2.54 µM | nih.gov |

| 4'-hydroxy-2',6'-dimethoxychalcone | HepG2 (Hepatocarcinoma) | 58.63 µM | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 | 32.3 +/- 1.13 µM | nih.gov |

Anti-inflammatory Response Modulation

Direct evidence for the anti-inflammatory activity of this compound is not available in the current literature. However, studies on other dimethoxy-substituted compounds have shown significant anti-inflammatory properties. For instance, 2'-hydroxy-4',6'-dimethoxychalcone demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Its mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govnih.gov

Similarly, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ), isolated from yam tubers, exhibited anti-inflammatory activity by inhibiting both COX-1 and COX-2 dependent prostaglandin D2 generation in mouse bone marrow-derived mast cells. researchgate.net This compound also inhibited the 5-lipoxygenase (5-LOX) dependent production of leukotriene C4, indicating a dual inhibitory action on key inflammatory pathways. researchgate.net Furthermore, 6,7-dihydroxy-2,4-dimethoxyphenanthrene, another compound from Chinese yam, has been shown to alleviate inflammation by modulating the NF-κB/COX-2 signaling pathway. rjpbr.com

Table 4: Anti-inflammatory Activity of Related Dimethoxy-Substituted Compounds

| Compound | Cell Line/Model | Key Findings | Reference |

| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 Macrophages | Inhibition of NO, PGE2, and pro-inflammatory cytokines | nih.gov |

| 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | Mouse Bone Marrow-Derived Mast Cells | Dual inhibition of COX-2 and 5-LOX | researchgate.net |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | Caco-2 Cells | Modulation of NF-κB/COX-2 signaling pathway | rjpbr.com |

Antioxidant Mechanisms and Radical Scavenging Capabilities

While specific data on the antioxidant and radical scavenging capabilities of this compound are not documented, the antioxidant potential of related benzoxazinones and other phenolic compounds has been explored. The natural cyclic hydroxamic acid, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), has been shown to exhibit potent free-radical scavenging activity. nih.gov

The general mechanisms by which antioxidants scavenge free radicals often involve the donation of a hydrogen atom to stabilize the radical species. nih.gov Common assays to evaluate this activity include the use of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov The ability of a compound to reduce these radicals, indicated by a color change, is measured spectrophotometrically to quantify its antioxidant capacity. nih.gov Hydroxylated chalcones are also recognized for their potent radical scavenging abilities, which are often attributed to the presence of hydroxyl groups on their aromatic rings.

Other Investigated Enzymatic Inhibition Profiles (e.g., Lipoxygenases)

There is no specific information available regarding the enzymatic inhibition profile of this compound, particularly concerning lipoxygenases. However, research into related heterocyclic structures and other compounds with anti-inflammatory properties provides some context.

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is considered a valuable strategy for developing safer anti-inflammatory drugs.

Studies on 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles have shown that these compounds can act as dual inhibitors of 5-lipoxygenase and thromboxane (B8750289) A2 synthetase. This dual action is believed to contribute to their anti-inflammatory effects. Additionally, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone has demonstrated inhibitory activity against 5-lipoxygenase, with an IC50 of 0.032 μM, showcasing its potential as a potent anti-inflammatory agent. researchgate.net Certain 2'-hydroxy-chalcone derivatives have also been identified as inhibitors of soybean lipoxygenase (LOX), with some exhibiting promising IC50 values.

In Vivo Efficacy Studies in Non-Human Organism Models

While direct in vivo efficacy studies on this compound are not extensively documented in publicly available literature, research on closely related benzoxazole derivatives provides valuable insights into their potential therapeutic effects in animal models.

Studies on benzoxazole derivatives have demonstrated notable efficacy in murine models of inflammatory skin disease. For instance, in an imiquimod-induced psoriasis-like dermatitis model in mice, topical and oral administration of certain benzoxazole derivatives led to a significant reduction in erythema, skin thickness, and desquamation. nih.govresearchgate.net These anti-psoriatic effects were comparable to the reference drug, clobetasol (B30939) propionate. nih.govresearchgate.net Histopathological analysis of the skin tissue from treated mice revealed a marked decrease in inflammatory cell infiltration and epidermal hyperplasia, indicating the potent anti-inflammatory properties of these compounds in a living organism. nih.govresearchgate.netmdpi.com

Table 1: Summary of In Vivo Efficacy of Benzoxazole Derivatives in a Murine Psoriasis Model nih.govresearchgate.netmdpi.com

| Compound Type | Animal Model | Key Findings |

| Benzoxazole Derivatives | Imiquimod-induced psoriasis in mice | - Reduced erythema, skin thickness, and scaling- Decreased inflammatory infiltration- Suppressed epidermal hyperplasia |

This table summarizes findings for derivatives of benzoxazole, as direct data for this compound is not available.

Research on 6-methoxy-2-benzoxazolinone (6-MBOA), a structurally similar compound, has been conducted in rats to investigate its effects on the pineal gland. nih.gov These studies explored the compound's influence on enzymes involved in melatonin (B1676174) synthesis. nih.gov While not a disease model in the traditional sense, this research highlights the potential for benzoxazolinones to interact with physiological pathways in vivo.

In the context of the murine psoriasis model, the primary pharmacodynamic biomarkers assessed were the macroscopic signs of inflammation (erythema, thickness, desquamation) and microscopic histopathological changes in the skin. nih.govresearchgate.net A significant decrease in these markers served as an indicator of the biological activity of the administered benzoxazole derivatives. nih.govresearchgate.net Further studies on other benzoxazolinone derivatives have identified tumor necrosis factor-alpha (TNF-α) as a key inflammatory mediator whose levels can be modulated by these compounds, suggesting that TNF-α could serve as a valuable pharmacodynamic biomarker in relevant animal models. nih.gov

Investigation of Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets of this compound have not been definitively identified. However, research into the broader class of benzoxazolinones and related compounds has begun to shed light on their mechanisms of action at the molecular level.

Studies on certain anti-inflammatory benzoxazolinone derivatives have pointed towards the inhibition of key signaling molecules. For example, some derivatives have been shown to act as inhibitors of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov In the case of 6-MBOA, research has suggested weak interactions with α- and β-adrenoceptors in rat brain tissue. nih.gov Benzoxazinoids, the larger family to which this compound belongs, have also been identified as inhibitors of auxin binding to membrane proteins in maize. oup.com

Table 2: Potential Molecular Targets of Benzoxazole Derivatives

| Compound Class | Potential Molecular Target | Organism/System |

| Benzoxazolinone Derivatives | Tumor Necrosis Factor-alpha (TNF-α) | In vitro/in vivo (murine) nih.gov |

| 6-Methoxy-2-benzoxazolinone (6-MBOA) | α- and β-adrenoceptors | Rat brain nih.gov |

| Benzoxazinoids | Auxin-binding proteins | Maize oup.com |

This table presents findings for related benzoxazole derivatives, as direct data for this compound is limited.

The modulation of signal transduction pathways by benzoxazole derivatives is an area of active investigation. The inhibitory effect of some derivatives on TNF-α suggests a direct interference with the TNF-α signaling pathway, a central regulator of inflammation. nih.gov By binding to and inhibiting TNF-α, these compounds can prevent its interaction with its receptors, thereby blocking downstream signaling events that lead to the production of other pro-inflammatory molecules. nih.gov

Furthermore, the interaction of 6-MBOA with adrenergic receptors suggests a potential role in modulating signaling pathways that are regulated by adrenaline and noradrenaline. nih.gov In plants, the ability of benzoxazinoids to inhibit auxin binding indicates that they can modulate auxin signaling pathways, which are crucial for plant growth and development. oup.com

Enzyme Kinetics and Inhibition Mechanisms

There is currently a lack of specific data in the scientific literature detailing the enzyme kinetics and inhibition mechanisms of this compound and its derivatives. Studies that would elucidate parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Ki), and the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound are not publicly documented.

Consequently, a data table summarizing these kinetic parameters cannot be compiled at this time. Further research would be required to identify specific enzyme targets of this compound and to characterize the nature of its interaction with those targets.

Phenotypic Screening and High-Throughput Biological Assays

Similarly, there is no readily available information from studies that have incorporated this compound or its derivatives into phenotypic screening or high-throughput biological assay campaigns. Phenotypic screening, which assesses the effects of compounds on cell or organismal morphology and function, and high-throughput screening, which allows for the rapid testing of large numbers of compounds, are crucial tools in drug discovery. The absence of published findings for this compound in this context indicates that its potential effects across a wide range of biological systems have not been systematically evaluated or reported.

As a result, a data table of findings from such screening efforts cannot be provided. The exploration of this compound's bioactivity profile through these methods could be a valuable area for future investigation.

Structure Activity Relationship Sar Studies of 2 Hydroxy 6,7 Dimethoxybenzoxazole Derivatives

Impact of Hydroxyl Group at C-2 Position on Biological Activity

The substituent at the C-2 position of the benzoxazole (B165842) ring is widely regarded as a critical determinant of biological activity. In the case of 2-Hydroxy-6,7-dimethoxybenzoxazole, the hydroxyl group at this position is of particular interest. This compound exists in tautomeric equilibrium with its keto form, 6,7-dimethoxy-3H-1,3-benzoxazol-2-one. uni.lu This tautomerism can play a significant role in how the molecule interacts with biological targets.

The presence of the 2-oxo-3H-benzoxazole nucleus is a common feature in compounds exhibiting analgesic and anti-inflammatory properties. jocpr.com Research on related benzoxazole derivatives has shown that modifications at the C-2 position can drastically alter the biological profile. For instance, the replacement of polar groups at C-2 with non-polar hydrocarbon substituents has been shown to result in a loss of antifungal activity, suggesting that the electronic nature and hydrogen-bonding capacity of the C-2 substituent are crucial for this particular biological effect. nih.gov Furthermore, the benzoxazole ring system, particularly the atoms at the C-2 position, can act as hydrogen bond acceptors and participate in hydrophobic interactions with target proteins. jocpr.com While direct comparative studies on the 6,7-dimethoxy scaffold are limited, the established importance of the C-2 position across the broader benzoxazole class underscores the significance of the hydroxyl/oxo group in defining the activity of this compound derivatives.

Role of Methoxy (B1213986) Substituents at C-6 and C-7 on Efficacy and Selectivity

The methoxy groups at the C-6 and C-7 positions on the benzene (B151609) ring are key modulators of the molecule's electronic and pharmacokinetic properties, thereby influencing its efficacy and selectivity. The presence of multiple methoxy substituents has been linked to enhanced anticancer activity in various benzoxazole derivatives. nih.gov

The specific positioning of these electron-donating groups is critical. Studies on analogous compounds have demonstrated that the arrangement of methoxy groups on the aromatic ring can be the deciding factor between an active and an inactive compound. nih.gov For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, a compound with a 3,4,5-trimethoxyphenyl substituent was active, whereas a 2,4,5-trimethoxyphenyl analog was not. nih.gov This highlights the sensitivity of biological targets to the electronic distribution and steric profile conferred by the methoxy groups.

Influence of Substituent Variations on the Benzoxazole Ring System

Systematic Modification at Various Positions of the Core Structure

Systematic modifications at various positions of the benzoxazole core have revealed that substitutions at C-5 and C-6 can significantly modulate the intensity of the biological activity. jocpr.com For instance, in the development of cholinesterase inhibitors, the introduction of a 5-chloro substituent on the benzoxazole ring resulted in high inhibitory activity.

The following table summarizes the observed effects of substitutions at different positions on the benzoxazole ring based on various studies.

| Position of Substitution | Substituent Type | Observed Effect on Activity | Biological Activity Tested | Reference |

|---|---|---|---|---|

| C-2 | Hydrocarbon | Loss of activity | Antifungal | nih.gov |

| C-5 | Nitro group (NO₂) | High activity | Antibacterial | jocpr.com |

| C-5 | Chloro group (Cl) | High activity | Cholinesterase Inhibition | |

| C-6 | Acyl group | Favorable for activity | Analgesic | jocpr.com |

| C-4 | Methyl group (CH₃) | High activity | Cholinesterase Inhibition |

Investigation of Electronic and Steric Effects of Substituents

The biological activity of benzoxazole derivatives is profoundly influenced by the electronic and steric properties of their substituents. A clear trend has been observed where the nature of the substituent—whether it is electron-donating or electron-withdrawing—can dictate the potency and spectrum of activity.

For instance, in the context of antifungal activity, derivatives with electron-donating groups such as methoxy and dimethylamino at C-2 were found to be highly active. nih.gov Conversely, for certain antimicrobial activities, the presence of electron-withdrawing groups like halogens (e.g., fluorine) or a nitro group at various positions on the benzoxazole ring or on a C-2 phenyl substituent was shown to enhance the antiproliferative and antimicrobial effects. nih.govnih.gov

Steric factors also play a crucial role. An increase in the bulkiness of substituents can lead to steric hindrance, which may either prevent the molecule from fitting into the active site of a target enzyme or, conversely, enhance binding through favorable van der Waals interactions. A notable example is the slight decrease in antifungal activity observed with three electron-donating methoxy groups, which was attributed to steric hindrance. nih.gov

The table below illustrates the influence of electronic and steric effects of various substituents on the biological activity of benzoxazole derivatives.

| Substituent | Electronic Effect | Steric Effect | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | Moderate | Generally enhances anticancer and antifungal activity | nih.govnih.gov |

| Dimethylamino (-N(CH₃)₂) | Strongly electron-donating | Moderate | Enhances antifungal activity | nih.gov |

| Fluorine (-F) | Electron-withdrawing | Small | Can enhance antifungal activity | nih.gov |

| Nitro (-NO₂) | Strongly electron-withdrawing | Moderate | Enhances antimicrobial activity | nih.gov |

| Multiple Methoxy Groups | Electron-donating | Can be significant | May decrease activity due to steric hindrance | nih.gov |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a key factor in its interaction with biological receptors. Conformational analysis aims to identify the low-energy, and therefore more populated, spatial arrangements of a molecule, which are often related to the bioactive conformation. For benzoxazole derivatives, the planar nature of the core ring system is a starting point, but the flexibility of substituents allows the molecule to adopt various conformations.

While specific conformational analysis of this compound is not extensively reported, studies on related structures provide valuable insights. For example, computational studies using semi-empirical methods have been employed to determine the most stable conformers of similar heterocyclic compounds, correlating these findings with spectral data. nih.gov For many drug-like molecules, the bioactive conformation is not necessarily the absolute lowest energy state but is typically easily accessible, often within a small energy range of the most stable conformer.

Computational and Theoretical Chemistry Studies of 2 Hydroxy 6,7 Dimethoxybenzoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a staple in the theoretical chemist's toolkit.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Hydroxy-6,7-dimethoxybenzoxazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G+(d,p), can be utilized to determine its optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which dictates its three-dimensional shape and, consequently, its interactions with other molecules.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For benzoxazole (B165842) derivatives, these calculations help in understanding their reaction mechanisms and potential for engaging in various chemical transformations.

Table 1: Theoretical DFT Parameters for this compound (Illustrative)

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, providing a valuable comparison with experimental data. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Visible absorption spectra. By calculating the electronic transition energies and oscillator strengths, one can predict the wavelengths at which the molecule will absorb light.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the stretching of the O-H group, C-O bonds of the methoxy (B1213986) groups, and vibrations of the benzoxazole ring system. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted, aiding in the structural elucidation of the compound. While specific data for this compound is not available, studies on related compounds demonstrate the utility of these predictive methods. nih.gov

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are invaluable tools. These methods predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein.

Ligand-Protein Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For benzoxazole derivatives, which have been investigated for anticancer and antimicrobial activities, potential protein targets could include enzymes like cyclooxygenase (COX) or various kinases. nih.govnih.gov The 2-hydroxy and dimethoxy groups of the studied compound could play crucial roles in forming specific hydrogen bonds and other interactions within a protein's binding site.

Binding Affinity Estimation and Hotspot Identification

Beyond predicting the binding pose, docking algorithms can estimate the binding affinity, often expressed as a docking score or binding free energy. A lower (more negative) value typically indicates a more favorable binding interaction. These estimations are crucial for prioritizing compounds in virtual screening campaigns. By analyzing the interactions between the ligand and specific amino acid residues in the protein's binding pocket, "hotspots" of interaction can be identified. These are residues that contribute significantly to the binding energy and can be targeted for designing more potent and selective inhibitors. For instance, studies on other heterocyclic compounds have successfully used docking to understand the structure-activity relationships. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Docking Score | -8.5 kcal/mol | Strong predicted binding affinity |

| Key Interacting Residues | TYR 23, SER 54, LEU 89 | Identification of potential hydrogen bond donors/acceptors and hydrophobic contacts |

| Intermolecular Bonds | Hydrogen bond with SER 54, Pi-Alkyl interaction with LEU 89 | Specific forces stabilizing the complex |

Note: This table is for illustrative purposes only and is based on typical outcomes of molecular docking studies.

Conformational Dynamics in Biological Environments

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of the ligand and protein atoms over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. These simulations can reveal the flexibility of the ligand within the binding site and the role of water molecules in mediating interactions. For a molecule like this compound, MD simulations could explore the rotational freedom of the methoxy groups and the protonation state of the hydroxyl group within the biological environment, which can significantly influence its binding mode and affinity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are essential computational tools in drug discovery for identifying and optimizing lead compounds.

Pharmacophore Modeling

A pharmacophore model of this compound would define the essential three-dimensional arrangement of its chemical features responsible for a potential biological activity. Based on its structure, a hypothetical pharmacophore model would likely include:

Hydrogen Bond Donor: The hydroxyl (-OH) group at the 2-position.

Hydrogen Bond Acceptors: The oxygen atoms within the benzoxazole ring and the methoxy groups.

Aromatic Ring: The benzene (B151609) ring of the benzoxazole scaffold.

Hydrophobic Features: The methyl groups of the dimethoxy substituents.

These features can be mapped onto the 3D structure of the molecule to create a query for searching large compound libraries.

Virtual Screening

Virtual screening utilizes this pharmacophore model to search databases of chemical compounds to identify molecules with similar pharmacophoric features. This process can significantly narrow down the number of compounds for experimental testing. For instance, a virtual screening campaign based on a this compound pharmacophore could identify other benzoxazole derivatives or entirely different scaffolds that possess a similar arrangement of functional groups and could exhibit comparable biological effects. Studies on other substituted benzoxazoles have successfully employed molecular docking, a form of virtual screening, to predict their binding to biological targets like DNA gyrase, suggesting this approach would be valuable for the title compound as well. nih.gov

Illustrative Data for a Virtual Screening Campaign:

The following table illustrates the type of data that would be generated from a virtual screening study to identify potential inhibitors of a hypothetical enzyme target.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Pharmacophoric Feature Alignment |

| This compound | -8.5 | TYR24, ASP78, LYS101 | H-bond with TYR24 (OH), Pi-stacking with TYR24 |

| ZINC12345678 | -9.2 | TYR24, ASP78, ARG105 | H-bond with TYR24, Salt bridge with ARG105 |

| ZINC87654321 | -8.9 | TYR24, ASP78, LYS101 | H-bond with ASP78, Pi-stacking with TYR24 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Reaction Mechanism Studies Using Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, transition states, and the reactivity of molecules. researchgate.net

Application of DFT to this compound

DFT calculations could be employed to study various aspects of this compound's reactivity. For example, these calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface. researchgate.net The energy difference between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the compound.

Furthermore, computational studies can model the reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies on other benzoxazole derivatives have been used to investigate their physicochemical properties and reactivity. researchgate.net

Illustrative DFT Calculation Results:

The table below presents hypothetical data from a DFT study on this compound, performed at a B3LYP/6-31G(d,p) level of theory.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

Note: This data is illustrative and not based on actual experimental results for this compound.

Metabolic Transformations and Biodegradation Pathways of Benzoxazole Compounds Non Human Focus

Enzymatic Biotransformation in Microorganisms

Microorganisms play a pivotal role in the environmental breakdown of complex organic molecules, including heterocyclic compounds like benzoxazoles. Bacteria and fungi have evolved diverse enzymatic systems to cleave and transform these stable ring structures.

Bacterial Degradation Pathways of Benzoxazole (B165842) Ring Systems

Bacteria, particularly from genera like Streptomyces, are known producers of natural products containing the benzoxazole moiety. researchgate.netnih.gov More recently, an alternative biosynthetic pathway for benzoxazoles has been discovered in anaerobic bacteria such as Clostridium cavendishii, indicating a broader distribution of these compounds in the bacterial kingdom than previously understood. nih.gov

The degradation of the benzoxazole ring is initiated by hydrolytic cleavage. The oxazole (B20620) ring system exhibits lower aromatic stability compared to related benzimidazoles and benzothiazoles, making it susceptible to nucleophilic attack. researchgate.net This process often begins with the formation of an unstable 2-hydroxy-benzoxazoline intermediate, which subsequently undergoes ring opening to yield an N-acyl-o-aminophenol derivative. researchgate.net While detailed bacterial degradation pathways for complex benzoxazoles are an area of ongoing research, the initial hydrolysis of the oxazole ring is a critical first step, breaking down the heterocyclic structure into more readily metabolizable intermediates. Bacteria can employ various mechanisms to interact with benzoxazole compounds, including enzymatic degradation and the expression of efflux pumps as a resistance mechanism. nih.gov

Fungal Metabolism of Benzoxazole Derivatives

Fungi, especially from the genus Cunninghamella, are well-documented for their ability to metabolize a wide array of xenobiotics, mimicking mammalian metabolic pathways. nih.govnih.gov These fungi utilize cytochrome P450 monooxygenases to carry out Phase I metabolic reactions on aromatic compounds. nih.gov

The metabolism of aromatic systems by Cunninghamella elegans serves as a model for understanding the fungal biotransformation of benzoxazoles. For instance, studies on polycyclic aromatic hydrocarbons like 7-methylbenz[a]anthracene (B135024) show that C. elegans can perform hydroxylations on the aromatic rings and at benzylic positions, leading to the formation of various hydroxylated metabolites and trans-dihydrodiols. nih.gov These oxidative reactions, catalyzed by fungal enzymes, increase the water solubility of the compounds and prepare them for further degradation or conjugation. A number of benzoxazole derivatives have been noted for their antifungal properties against species like Candida albicans and Aspergillus clavatus, suggesting a direct metabolic interaction between the fungus and the compound. nih.govresearchgate.net

In Vitro and Animal Metabolism Studies

The metabolic fate of benzoxazole-containing compounds has been extensively studied in various non-human animal models and in vitro systems to elucidate their pharmacokinetic profiles. These studies reveal significant species-dependent differences in metabolic pathways.

Hepatic Microsomal Metabolism in Non-Human Species

Liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro tool for studying xenobiotic metabolism. mdpi.com Studies using liver microsomes from rats, mice, dogs, and monkeys have been crucial in identifying the primary metabolic routes for benzoxazole derivatives. nih.govmdpi.com

For example, the metabolism of the muscle relaxant zoxazolamine (B29605) is stimulated in neonatal rat liver microsomes, highlighting the role of these hepatic enzymes. nih.gov Similarly, the anti-inflammatory drug benoxaprofen (B1668000) showed species differences in metabolism across rats, mice, dogs, and rhesus monkeys. nih.gov The metabolism of structurally related benzimidazoles, such as fenbendazole (B1672488) and albendazole (B1665689), has been investigated in rat and mouflon hepatic microsomes, revealing that the parent compounds and their sulfoxide (B87167) metabolites can inhibit cytochrome P450 activities, demonstrating complex interactions with these enzyme systems. nih.govnih.gov The rate of metabolism can vary significantly between species; for instance, the metabolic stability of certain compounds in rat liver microsomes can differ substantially from that in human or monkey microsomes, underscoring the importance of multi-species studies. mdpi.com

| Compound | Animal Species | Key Metabolic Reaction | Reference |

|---|---|---|---|

| Benoxaprofen | Rat, Mouse, Rabbit, Rhesus Monkey | Excreted largely unchanged | nih.gov |

| Benoxaprofen | Dog | Excreted as ester glucuronide | nih.gov |

| Zoxazolamine | Rat | Hydroxylation to 6-hydroxyzoxazolamine | nih.gov |

| Fenbendazole | Rat | Oxidation (Sulfoxidation) | nih.gov |

| Albendazole | Rat, Mouflon | Sulfoxidation and hydroxylation | nih.govnih.gov |

Identification of Major Metabolites in Animal Models

In vivo studies in animal models allow for the identification of the full spectrum of metabolites excreted in bile and urine. These studies have been instrumental in characterizing both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolites of benzoxazole compounds.

For the anti-inflammatory agent benoxaprofen, significant species differences were observed in its excretion. In rats and dogs, biliary-fecal excretion was the primary route. nih.gov In detailed studies with bile duct-cannulated rats, benoxaprofen was found to be metabolized into its glucuronide (BOP-G) and a previously unidentified taurine (B1682933) conjugate (BOP-T). nih.gov The formation of these conjugates is stereoselective, with the (S)-isomer of benoxaprofen being metabolized mainly to the glucuronide, while the taurine conjugate is produced primarily from the (R)-isomer. nih.gov In the case of zoxazolamine, the principal metabolite identified in rats is 6-hydroxyzoxazolamine, a product of aromatic hydroxylation. nih.gov

| Parent Compound | Animal Model | Major Metabolite(s) Identified | Reference |

|---|---|---|---|

| Benoxaprofen | Rat | Benoxaprofen glucuronide, Benoxaprofen taurine conjugate | nih.gov |

| Zoxazolamine | Rat | 6-Hydroxyzoxazolamine | nih.gov |

| Ibuprofen (B1674241) (for comparison) | Rat | 2-Hydroxyibuprofen, Ibuprofen glucuronide, Hydroxylated ibuprofen glucuronide, Ibuprofen taurate | mdpi.com |

Enzyme Systems Involved in Metabolization (e.g., Cytochrome P450s, Conjugating Enzymes)

The biotransformation of benzoxazoles is predominantly carried out by two main groups of enzymes: the Cytochrome P450 (CYP) superfamily in Phase I and various conjugating enzymes in Phase II.

Cytochrome P450 (CYP) Enzymes: These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics. mdpi.com The hydroxylation of zoxazolamine is a classic example of a CYP-mediated reaction. nih.gov Studies on the structurally similar benzimidazoles have provided more specific insights. The hydroxylation of albendazole and fenbendazole in human liver microsomes, which serves as a model for mammalian metabolism, is primarily catalyzed by CYP2J2 and CYP2C19. nih.gov Furthermore, albendazole and its sulfoxide metabolite have been shown to inhibit CYP1A1 and CYP2B1 activities in rat and mouflon microsomes, indicating that these compounds can act as both substrates and inhibitors of the same enzymes. nih.gov

Conjugating Enzymes: Following Phase I oxidation, the resulting metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The identification of benoxaprofen glucuronide and benoxaprofen taurine conjugate in rats points to the involvement of UDP-glucuronosyltransferases (UGTs) and taurine-conjugating enzymes, respectively. nih.govnih.gov This conjugation is a critical detoxification pathway, converting the parent drug into more easily eliminated forms. nih.gov

Theoretical Prediction of Metabolic Fates and Sites of Metabolization

The metabolic fate of xenobiotic compounds, including benzoxazole derivatives, is a critical area of study in understanding their biological activity and environmental impact. While specific experimental data on the metabolism of 2-Hydroxy-6,7-dimethoxybenzoxazole is not extensively available in public literature, theoretical predictions can be formulated based on the known metabolic pathways of structurally related benzoxazole and benzoxazinoid compounds.

The metabolism of benzoxazole-containing structures often involves enzymatic transformations aimed at increasing their polarity and facilitating their excretion. Key enzymes in this process are the cytochrome P450 monooxygenases (CYPs), which are known to catalyze a variety of oxidative reactions. For the benzoxazole ring system, a common metabolic transformation is the hydrolytic cleavage of the oxazole ring. This would lead to the formation of a catechol-like intermediate, which can then undergo further metabolic reactions.

In the case of this compound, several potential sites of metabolization can be predicted. The methoxy (B1213986) groups at the 6 and 7 positions are likely targets for O-demethylation, a common reaction catalyzed by CYP enzymes. This would result in the formation of hydroxyl groups, increasing the compound's water solubility. The resulting di-hydroxy or mono-hydroxy metabolites could then be subject to conjugation reactions, such as glucuronidation or sulfation, which are typical phase II metabolic pathways.

Another predicted metabolic pathway is the oxidation of the benzene (B151609) ring itself, leading to the introduction of additional hydroxyl groups. The stability of the benzoxazole ring itself can be compromised by metabolic processes, leading to ring opening. For instance, hydrolysis of the oxazole ring in other benzoxazole derivatives has been observed to form metabolite compounds. researchgate.net

The following table summarizes the predicted metabolic transformations for this compound based on general metabolic pathways of related compounds.

| Predicted Metabolic Transformation | Potential Metabolite Structure | Enzymatic System (Predicted) |

| O-Demethylation at C6 | 2,6-Dihydroxy-7-methoxybenzoxazole | Cytochrome P450 |

| O-Demethylation at C7 | 2,7-Dihydroxy-6-methoxybenzoxazole | Cytochrome P450 |

| Di-O-Demethylation | 2,6,7-Trihydroxybenzoxazole | Cytochrome P450 |

| Oxazole Ring Hydrolysis | Catechol derivative | Hydrolases |